molecular formula C14H17NO2 B10758550 (2s)-2-(1h-Indol-3-Yl)hexanoic Acid

(2s)-2-(1h-Indol-3-Yl)hexanoic Acid

Cat. No.: B10758550
M. Wt: 231.29 g/mol
InChI Key: RCBHCHBXRBYJGU-NSHDSACASA-N
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Description

(2S)-2-(1H-indol-3-yl)hexanoic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. The compound has a molecular formula of C14H17NO2 and a molecular weight of 231.29 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1H-indol-3-yl)hexanoic acid typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. One common method involves the use of aqueous titanium(III) chloride solution at ambient temperature, which facilitates the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1H-indol-3-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of this compound.

Scientific Research Applications

(2S)-2-(1H-indol-3-yl)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-(1H-indol-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, such as S-phase kinase-associated protein 1, which plays a role in cell cycle regulation . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A structurally related compound that functions as a plant hormone.

    Indole-3-butyric acid: Another indole derivative with similar biological activities.

    Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.

Uniqueness

(2S)-2-(1H-indol-3-yl)hexanoic acid is unique due to its specific structural configuration and the presence of a hexanoic acid moiety. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(2S)-2-(1H-indol-3-yl)hexanoic acid

InChI

InChI=1S/C14H17NO2/c1-2-3-6-11(14(16)17)12-9-15-13-8-5-4-7-10(12)13/h4-5,7-9,11,15H,2-3,6H2,1H3,(H,16,17)/t11-/m0/s1

InChI Key

RCBHCHBXRBYJGU-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCC(C1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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